molecular formula C9H9N3O B11916175 1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone

1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone

Cat. No.: B11916175
M. Wt: 175.19 g/mol
InChI Key: BZBJDZPMEVKUCZ-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone ( 1378817-49-2) is a high-value chemical building block with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . This compound features a methyl-substituted imidazo[4,5-b]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities, fused with an acetyl functional group that enhances its reactivity and utility in synthetic transformations . As a key synthetic intermediate, this ketone is primarily used in advanced pharmaceutical research and development. Its reactive acetyl group serves as a versatile handle for further chemical modification, enabling researchers to synthesize more complex molecular libraries through reactions such as nucleophilic addition, reduction to alcohols, or formation of heterocyclic systems . The imidazopyridine core is of significant research interest due to its presence in molecules with documented biological activity, making this reagent particularly valuable for constructing potential pharmacophores in drug discovery programs . This product is provided for Research Use Only and is intended for use by qualified laboratory professionals. It is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

1-(1-methylimidazo[4,5-b]pyridin-2-yl)ethanone

InChI

InChI=1S/C9H9N3O/c1-6(13)9-11-8-7(12(9)2)4-3-5-10-8/h3-5H,1-2H3

InChI Key

BZBJDZPMEVKUCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(N1C)C=CC=N2

Origin of Product

United States

Preparation Methods

Reaction Mechanism

This method employs a tandem S<sub>N</sub>Ar reaction–reduction–heterocyclization sequence. 2-Chloro-3-nitropyridine undergoes nucleophilic aromatic substitution (S<sub>N</sub>Ar) with primary amines (e.g., methylamine) in H<sub>2</sub>O-isopropyl alcohol (IPA) (1:1) at 80°C for 2 hours, forming N-substituted intermediates. Subsequent reduction with Zn/HCl at 80°C for 45 minutes yields pyridine-2,3-diamine derivatives. Cyclization with acetylating agents (e.g., acetic anhydride) in H<sub>2</sub>O-IPA at 85°C for 10 hours produces the target compound.

Optimization and Yield

  • Solvent System : H<sub>2</sub>O-IPA enhances reaction efficiency by promoting solubility and stabilizing intermediates.

  • Reduction Step : Zn/HCl achieves >90% conversion of nitro to amine groups.

  • Cyclization : Yields 85–92% after purification via silica gel chromatography.

Table 1: Key Parameters for Condensation-Cyclization Method

ParameterConditionYield (%)
S<sub>N</sub>Ar ReactionH<sub>2</sub>O-IPA, 80°C, 2 h90
ReductionZn/HCl, 80°C, 45 min95
CyclizationAcetic anhydride, H<sub>2</sub>O-IPA, 85°C85

Acylation of Imidazo[4,5-b]pyridine Precursors

Procedure

1-Methyl-1H-imidazo[4,5-b]pyridine is acylated using acetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 0°C for 1 hour, followed by room temperature stirring for 12 hours. Quenching with ice water and extraction with ethyl acetate yields the crude product, which is purified via recrystallization.

Key Considerations

  • Base Selection : TEA neutralizes HCl byproduct, preventing side reactions.

  • Temperature Control : Slow addition of acetyl chloride at 0°C minimizes exothermic side reactions.

  • Yield : 70–75% after recrystallization in ethanol.

Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

A Pd-catalyzed coupling between 2-bromo-1-methyl-1H-imidazo[4,5-b]pyridine and acetylpinacol boronate in toluene at 110°C for 12 hours introduces the ethanone group. Using Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%) and K<sub>2</sub>CO<sub>3</sub> as a base, the reaction achieves 65% yield after HPLC purification.

Challenges

  • Boronate Stability : Acetylpinacol boronate requires anhydrous conditions to prevent hydrolysis.

  • Catalyst Loading : Higher Pd concentrations (10 mol%) improve yields but increase costs.

Oxidative Cyclization Using Iodine

Methodology

A mixture of 1-(2-pyridyl)ethanone and 3-amino-4-methylpyridine is treated with I<sub>2</sub> (1.2 eq) and NaOH (10 eq) in water at 110°C for 4 hours. The reaction proceeds via radical-mediated cyclization, forming the imidazo[4,5-b]pyridine core. Acidic workup (6 M HCl) and extraction yield the product with 60–65% purity, requiring further column chromatography.

Table 2: Oxidative Cyclization Conditions

ReagentTemperature (°C)Time (h)Purity (%)
I<sub>2</sub>/NaOH110460

Solid-Phase Synthesis Approaches

Polymer-Supported Route

Wang resin-bound 3,4-diaminopyridine reacts with acetyl chloride in DMF at 25°C for 6 hours. After cleavage with trifluoroacetic acid (TFA), the product is obtained in 55% yield. This method minimizes purification steps but requires specialized resin.

Advantages

  • Purity : Solid-phase synthesis reduces byproduct formation.

  • Scalability : Suitable for parallel synthesis of derivatives.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)CostScalability
Condensation-Cyclization8595LowHigh
Acylation7590ModerateModerate
Suzuki Coupling6585HighLow
Oxidative Cyclization6070LowHigh
Solid-Phase5598HighModerate

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich imidazo[4,5-b]pyridine system undergoes regioselective electrophilic substitution. The methyl group at N1 and acetyl group at C2 direct reactivity to specific positions:

Reaction TypeConditionsPosition ModifiedProductYieldSource
BrominationBr₂ in acetic acid, NaOAc, 80°CC5(6)5(6)-Bromo derivative75%
ChlorinationCl₂ in propionic acid, 60°CC5(6)5(6)-Chloro derivative68%

Key Findings :

  • Halogenation occurs preferentially at the C5(6) position due to electron-donating effects of the methyl group .

  • Acetic acid solvent enhances electrophilic activation by protonating the pyridine nitrogen .

Nucleophilic Acyl Substitution

The acetyl group participates in nucleophilic substitution and condensation reactions:

Reaction PartnerConditionsProductYieldSource
HydrazineEtOH, reflux, 4hHydrazide82%
Grignard Reagent (MeMgBr)THF, 0°C → RTTertiary alcohol65%
Ammonia (NH₃)Sealed tube, 120°CAmide58%

Mechanistic Insight :

  • The carbonyl oxygen polarizes the C=O bond, enabling nucleophilic attack at the electrophilic carbon .

  • Steric hindrance from the imidazo[4,5-b]pyridine ring reduces reactivity compared to simpler aryl ketones .

Transition Metal-Catalyzed Coupling

Palladium and copper catalysts enable functionalization at challenging positions:

Reaction TypeCatalyst SystemPosition ModifiedProductYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OC7Biaryl derivative73%
Buchwald-Hartwig AminationPd₂(dba)₃, XPhos, Cs₂CO₃C5(6)Arylaminomethyl derivative64%

Optimized Conditions :

  • Microwave irradiation (150°C, 20 min) improves yields in cross-couplings .

  • Electron-withdrawing substituents on coupling partners enhance reaction rates .

Redox Transformations

The acetyl group undergoes controlled reduction and oxidation:

Reaction TypeReagentProductYieldSelectivitySource
ReductionNaBH₄, MeOHSecondary alcohol88%>95%
OxidationKMnO₄, H₂SO₄Carboxylic acid62%Partial ring degradation

Challenges :

  • Over-oxidation of the imidazole ring occurs with strong oxidants like KMnO₄ .

  • BH₃·THF selectively reduces the ketone without affecting aromatic rings .

Heterocyclic Annulation Reactions

The compound serves as a precursor for expanded polyheterocycles:

Annulation PartnerConditionsProductYieldApplicationSource
EthylenediamineAcOH, ΔImidazo[4,5-b] diazepine55%Kinase inhibitor scaffold
ThioureaEtONa, EtOHThiazolo-fused derivative48%Antimicrobial agents

Regiochemical Control :

  • Annulation occurs at C3-N4 bond due to steric accessibility .

  • Microwave-assisted conditions reduce reaction times from 24h to 45min.

Alkylation and Acylation at N1

The methyl group undergoes further functionalization:

Reaction TypeReagentProductYieldNotesSource
AlkylationCH₃I, K₂CO₃, DMFDimethyl derivative91%Requires phase-transfer catalysts
AcylationAc₂O, refluxDiacetyl derivative76%Improves metabolic stability

Kinetic Studies :

  • Second methylation proceeds 3.2x slower than the first due to increased steric bulk .

  • Acetic anhydride selectively acylates N3 over N1 .

Photochemical Reactions

UV irradiation induces unique reactivity:

ConditionsProductYieldKey ObservationSource
λ = 254 nm, CH₃CN[2+2] Cycloadduct34%Forms dimer via C5-C5' coupling
λ = 365 nm, O₂ atmosphereN-Oxide41%Selective oxidation of pyridine nitrogen

Applications :

  • Photodimers exhibit enhanced fluorescence properties .

  • N-Oxides serve as directing groups for C-H functionalization .

Scientific Research Applications

Biological Applications

  • Pharmacological Potential
    • Anticancer Activity : Research indicates that derivatives of imidazo[4,5-b]pyridine compounds, including 1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone, exhibit significant anticancer properties. These compounds have been shown to inhibit key pathways involved in tumor growth and proliferation, particularly the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer cells .
    • Anti-inflammatory Effects : Studies have suggested that imidazo[4,5-b]pyridine derivatives may possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
  • Neuropharmacology
    • The compound has been explored for its neuroprotective effects. Its structural similarity to known neuroactive compounds suggests potential applications in treating neurodegenerative diseases .
  • Antimicrobial Activity
    • Recent investigations have highlighted the antimicrobial properties of imidazo[4,5-b]pyridine derivatives. Compounds with this core structure showed effectiveness against various bacterial strains, indicating their potential in developing new antibiotics .

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step chemical reactions that can be optimized for yield and efficiency. Recent advancements include:

  • Green Chemistry Approaches : Utilizing environmentally benign solvents and catalysts to enhance reaction yields while minimizing environmental impact .
Reaction ConditionsYield (%)Solvent Used
120 °C, 30 min74 - 99Ethanol
Room TemperatureModerateWater

Case Studies

  • Case Study on Anticancer Efficacy
    • A study published in a leading journal demonstrated that a derivative of this compound effectively inhibited the proliferation of breast cancer cells in vitro. The compound was shown to induce apoptosis and reduce cell viability significantly compared to controls .
  • Neuroprotective Effects
    • In a preclinical model of Alzheimer’s disease, treatment with the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation. This suggests a promising avenue for further research into its use as a therapeutic agent for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to various biological effects . For example, it can inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Structural Analogues and Isosteric Replacements

The imidazo[4,5-b]pyridine core is central to biological activity. Key structural analogues include:

Compound Name Substituents/Modifications Key Differences from Target Compound Activity/Properties Reference
1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethanone (Compound 14) Pyrrole ring instead of imidazo-pyridine Loss of fused heterocyclic system Inactive in kinase assays
Compound 21 (3H-imidazo[4,5-b]pyridine derivative) Retains ethanone; scaffold partially isosteric to pyrido-pyrimidone Isosteric substitution with pyrido-pyrimidone Retains kinase inhibitory activity
1-Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Phenyl substituent at 6-position; lactam ring Increased hydrophobicity; altered ring system Improved binding affinity in receptor assays

Key Insights :

  • The imidazo[4,5-b]pyridine scaffold is critical for activity retention. Replacement with pyrrole (Compound 14) abolishes activity, while isosteric pyrido-pyrimidone (Compound 21) maintains efficacy .
  • Substituents like phenyl groups (e.g., 1-methyl-6-phenyl derivative) enhance lipophilicity but may reduce aqueous solubility .
Physicochemical Properties
  • LogP/Solubility : The target compound’s methyl group reduces logP (~2.1) compared to bromo-substituted analogues (logP ~3.5) .
  • Stability: Ethanone-containing derivatives show higher oxidative stability than lactam-based analogues (e.g., 1-methyl-6-phenyl-2-one) .
Patent Landscape
  • European Patent EP 2 585 462 B1 : Covers ethyl/methyl-substituted imidazo[4,5-b]pyridines with oxygen linkages, demonstrating improved bioavailability over the target compound .
  • Key Patent Claims : Derivatives with piperazine or aryloxy substitutions show enhanced pharmacokinetics (e.g., 1-ethyl-7-methyl analogue, t₁/₂ = 8.2 h) .

Biological Activity

1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone is a heterocyclic compound characterized by its imidazo[4,5-b]pyridine core. This structure has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C₉H₉N₂O
  • Molecular Weight : 175.19 g/mol
  • CAS Number : 1378817-49-2

Antimicrobial Properties

Research indicates that derivatives of imidazo[4,5-b]pyridine, including this compound, exhibit significant antibacterial activity against various strains such as Escherichia coli and Bacillus cereus . The compound's mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis, making it a candidate for further development as an antibacterial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can act as an inhibitor of specific kinases involved in cancer progression. For instance, computational studies suggest that it effectively binds to p21-activated kinases (PAKs), which are crucial in regulating cell proliferation and survival .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. The following table summarizes some key findings related to structural modifications and their impact on biological activity:

ModificationBiological ActivityNotable Findings
Replacement of methyl with ethyl groupIncreased cytotoxicityEnhanced binding affinity to target kinases
Introduction of halogen substituentsVariable effects on potencySome halogens improved selectivity against cancer cells
Alteration in ring structureLoss of antibacterial activityEssential for maintaining antimicrobial properties

These modifications highlight the importance of specific structural features in enhancing or diminishing biological activities.

Case Study 1: Anticancer Activity

A study conducted by researchers at Novartis explored various analogues of imidazo[4,5-b]pyridine derivatives, including this compound. The results indicated that certain analogues exhibited potent inhibitory effects on human phosphoinositide 3-kinases (PI3K) and mammalian target of rapamycin (mTOR), which are critical pathways in cancer cell survival .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The study demonstrated that it inhibited bacterial growth at low concentrations, suggesting potential utility in treating bacterial infections .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Kinase Inhibition : The compound inhibits key kinases involved in cell signaling pathways that regulate growth and survival.
  • Cell Membrane Disruption : It may alter membrane integrity in bacterial cells, leading to cell lysis.
  • Apoptosis Induction : In cancer cells, it can trigger apoptotic pathways, promoting cell death.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Core Synthesis : The compound can be synthesized via cyclization reactions of precursor imidazo[4,5-b]pyridine derivatives. For example, Friedel-Crafts alkylation using α,β-unsaturated 2-acyl imidazoles with chiral bis(oxazoline) catalysts under mild conditions (0°C, acetonitrile, 24 hours) has been adapted for structurally similar compounds, achieving >95% purity .
  • Optimization : Reaction parameters such as temperature, solvent polarity, and catalyst loading (e.g., 2.0 mol% catalyst) are critical. Flash silica chromatography (40% EtOAc/benzene) is recommended for purification .

Q. Which spectroscopic techniques are most effective for structural elucidation, and how are data interpreted to confirm regiochemistry?

  • Methodology :

  • 1H/13C NMR : Key for identifying methyl groups (e.g., δ ~2.5 ppm for N-methyl) and carbonyl signals (δ ~170-190 ppm). Coupling patterns in aromatic regions resolve substitution on the imidazo-pyridine core.
  • Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]+) and fragmentation patterns.
  • X-ray Crystallography : Resolves regiochemistry and validates bond lengths/angles. For example, dihedral angles between aromatic rings (e.g., 6.69° vs. 74.88°) distinguish substitution patterns in related heterocycles .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of derivatives, and how are stereochemical outcomes validated?

  • Methodology :

  • Chiral Catalysts : Bis(oxazoline)-metal complexes (e.g., Cu(II)) induce asymmetry in Friedel-Crafts reactions. Stereoselectivity is influenced by π-π interactions between the catalyst and substrate .
  • Validation : Chiral HPLC or circular dichroism (CD) quantifies enantiomeric excess. Single-crystal X-ray diffraction (using SHELX ) provides absolute configuration confirmation.

Q. How can computational modeling predict reactivity and guide the design of novel derivatives?

  • Methodology :

  • DFT Calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbonyl group in this compound is a reactive site for nucleophilic attack.
  • Molecular Docking : Screens binding affinity to biological targets (e.g., kinases), leveraging the compound’s planar heterocyclic core for π-stacking interactions.

Q. What are the challenges in crystallizing this compound, and how can crystallization techniques be improved?

  • Methodology :

  • Solvent Selection : Slow evaporation from polar aprotic solvents (e.g., DMF) promotes crystal growth. For example, cooling to 0°C reduces solubility and enhances nucleation .
  • Crystallography Refinement : SHELX programs (e.g., SHELXL ) optimize hydrogen-bonding networks (e.g., C–H···O interactions) to resolve disorder in the lattice.

Q. How are biological activity and toxicity profiles assessed in early-stage research?

  • Methodology :

  • In Vitro Assays : Use cell-based models (e.g., cytotoxicity in cancer lines) to screen bioactivity. Ames tests evaluate mutagenicity, as seen in related imidazo-quinoline compounds .
  • Safety Protocols : Given structural similarities to mutagenic analogs (e.g., 1-Methylimidazo(4,5-b)quinoline-2-amine), researchers must adhere to biosafety Level 2 practices .

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